molecular formula C21H20N2O4 B11357746 Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate

Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B11357746
M. Wt: 364.4 g/mol
InChI Key: XMDGNWAQHXTUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate is a complex organic compound featuring a butyl ester group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions. The phenyl group is introduced via electrophilic aromatic substitution, and the butyl ester is formed through esterification reactions. Specific reagents and conditions may vary, but common reagents include carboxylic acids, amines, and dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

butyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N2O4/c1-2-3-13-26-21(25)16-9-11-17(12-10-16)22-20(24)18-14-19(27-23-18)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,22,24)

InChI Key

XMDGNWAQHXTUNR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.